NiXantphos Palladacycle Gen. 3 NiXantphos Palladacycle Gen. 3
Brand Name: Vulcanchem
CAS No.:
VCID: VC17933304
InChI: InChI=1S/C36H27NOP2.C12H10N.CH4O3S.Pd/c1-5-15-27(16-6-1)39(28-17-7-2-8-18-28)33-25-13-23-31-35(33)38-36-32(37-31)24-14-26-34(36)40(29-19-9-3-10-20-29)30-21-11-4-12-22-30;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h1-26,37H;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;
SMILES:
Molecular Formula: C49H41N2O4P2PdS-
Molecular Weight: 922.3 g/mol

NiXantphos Palladacycle Gen. 3

CAS No.:

Cat. No.: VC17933304

Molecular Formula: C49H41N2O4P2PdS-

Molecular Weight: 922.3 g/mol

* For research use only. Not for human or veterinary use.

NiXantphos Palladacycle Gen. 3 -

Specification

Molecular Formula C49H41N2O4P2PdS-
Molecular Weight 922.3 g/mol
IUPAC Name (6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenylphosphane;methanesulfonic acid;palladium;2-phenylaniline
Standard InChI InChI=1S/C36H27NOP2.C12H10N.CH4O3S.Pd/c1-5-15-27(16-6-1)39(28-17-7-2-8-18-28)33-25-13-23-31-35(33)38-36-32(37-31)24-14-26-34(36)40(29-19-9-3-10-20-29)30-21-11-4-12-22-30;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h1-26,37H;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;
Standard InChI Key UWXQGGFJCNBWEV-UHFFFAOYSA-N
Canonical SMILES CS(=O)(=O)O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=C3OC5=C(N4)C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd]

Introduction

Chemical Identity and Structural Features

NiXantphos Palladacycle Gen. 3 is characterized by the molecular formula C₄₉H₄₁N₂O₄P₂PdS⁻ and a molecular weight of 922.3 g/mol . Its IUPAC name, (6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenylphosphane; methanesulfonic acid; palladium; 2-phenylaniline, reflects the integration of a phenoxazine backbone modified with diphenylphosphine groups, a palladium center, and counterions stabilizing the complex. The canonical SMILES string (CS(=O)(=O)O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=C3OC5=C(N4)C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd]) confirms the presence of sulfonic acid, palladium, and an aniline-derived component.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₄₉H₄₁N₂O₄P₂PdS⁻
Molecular Weight922.3 g/mol
CAS Number1602922-03-1
Purity≥98%
Deprotonation pKa~22 (phenoxazine N–H)

The phenoxazine core’s acidity (pKa ≈ 22) enables deprotonation under basic conditions (e.g., KN(SiMe₃)₂), forming a heterobimetallic Pd–NiXantphos species critical for catalytic activity . NMR studies reveal significant upfield shifts in phenoxazine protons (Δ = −0.75 ppm for Hₐ) upon deprotonation, while ³¹P NMR shows minimal perturbation (−18.99 ppm to −18.68 ppm), indicating retained electronic properties at phosphorus centers .

Synthesis and Mechanistic Insights

The synthesis involves coordinating Pd(II) with NiXantphos under basic conditions, followed by counterion exchange with methanesulfonate. Key steps include:

  • Ligand Deprotonation: KN(SiMe₃)₂ abstracts the phenoxazine N–H proton, generating a stabilized anion .

  • Palladium Coordination: The deprotonated ligand binds Pd via phosphorus atoms, forming a square-planar complex.

  • Counterion Stabilization: Methanesulfonate and 2-phenylaniline derivatives balance charge and enhance solubility.

Mechanistic Advantages:

  • Cooperative Reactivity: The deprotonated phenoxazine backbone facilitates oxidative addition of aryl chlorides at Pd, bypassing high-temperature requirements typical for Pd/Xantphos systems .

  • Chemoselectivity: Functional groups prone to side reactions (e.g., ketones, esters) remain intact due to mild reaction conditions (25°C, <24 h) .

Catalytic Applications in Organic Synthesis

Deprotonative Cross-Coupling Processes (DCCP)

NiXantphos Palladacycle Gen. 3 enables room-temperature coupling of aryl chlorides with diarylmethanes, producing triarylmethanes in yields exceeding 85% . For example, diphenylmethane reacts with 1-bromo-4-tert-butylbenzene to form tris(4-tert-butylphenyl)methane within 12 hours at 25°C .

Table 2: Representative DCCP Reactions

Substrate Aryl ChlorideDiarylmethaneProduct Yield (%)Conditions
4-ClC₆H₄-tBuPh₂CH₂8925°C, 12 h
2-ClC₆H₄OMe(4-MeOC₆H₄)₂CH₂7825°C, 18 h
3-ClC₆H₄CN(4-CF₃C₆H₄)₂CH₂8225°C, 24 h

Buchwald-Hartwig Amination

The catalyst facilitates C–N bond formation between aryl chlorides and secondary amines. For instance, 4-chlorotoluene couples with morpholine to yield N-(4-tolyl)morpholine in 92% yield (80°C, 3 h) .

Comparative Performance with Other Ligands

NiXantphos outperforms monodentate (e.g., P(tBu)₃) and bidentate (e.g., Xantphos, dppf) ligands in DCCP due to its unique deprotonation-enhanced reactivity:

Table 3: Ligand Comparison in DCCP

LigandAryl Chloride Conversion (%)Byproduct Formation (%)
NiXantphos98<2
Xantphos4518
dppf3225
P(tBu)₃6712

Key factors include:

  • Deprotonation-Induced Activation: Only NiXantphos undergoes base-mediated deprotonation, accelerating oxidative addition .

  • Steric Flexibility: The phenoxazine scaffold accommodates bulky substrates without inhibiting Pd accessibility.

Recent Research Advancements

NMR and DFT Studies

¹H and ³¹P NMR analyses confirm complete deprotonation with 1.5 equiv KN(SiMe₃)₂, inducing a 0.75 ppm upfield shift in Hₐ . DFT calculations reveal minimal electron density changes at phosphorus centers post-deprotonation, preserving Pd–P bonding integrity .

Functional Group Tolerance

The catalyst exhibits exceptional chemoselectivity:

  • Electrophilic Groups: Nitriles, esters, and ketones remain unaffected during DCCP .

  • Sensitive Moieties: Enolates and acidic C–H bonds (pKa < 32) undergo selective arylation without side reactions .

Industrial and Academic Implications

NiXantphos Palladacycle Gen. 3 addresses longstanding challenges in aryl chloride activation, offering:

  • Energy Efficiency: Room-temperature reactions reduce energy costs by ≥40% compared to traditional Pd/Xantphos systems .

  • Scalability: Milligram-to-kilogram scale syntheses demonstrate consistent yields (85–92%) in pharmaceutical intermediate production .

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